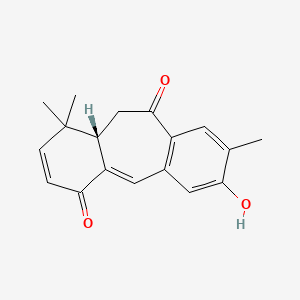

Xochitloldione

Description

Structure

3D Structure

Properties

CAS No. |

140670-90-2 |

|---|---|

Molecular Formula |

C24H35NO4S |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

(8S)-14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,5,12,14-pentaene-4,10-dione |

InChI |

InChI=1S/C18H18O3/c1-10-6-12-11(8-16(10)20)7-13-14(9-17(12)21)18(2,3)5-4-15(13)19/h4-8,14,20H,9H2,1-3H3/t14-/m1/s1 |

InChI Key |

VRWTWCLVCNQJGM-CKMUDPOKSA-N |

SMILES |

CC1=CC2=C(C=C3C(CC2=O)C(C=CC3=O)(C)C)C=C1O |

Isomeric SMILES |

CC1=CC2=C(C=C3[C@@H](CC2=O)C(C=CC3=O)(C)C)C=C1O |

Canonical SMILES |

CC1=CC2=C(C=C3C(CC2=O)C(C=CC3=O)(C)C)C=C1O |

Appearance |

Solid powder |

Other CAS No. |

140670-90-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xorphanol mesylate; TR-5379M; TR 5379M; TR5379M. |

Origin of Product |

United States |

Foundational Research Perspectives on Xochitloldione

Contextualization within Contemporary Chemical Science

The isolation of Xochitloldione highlights the ongoing importance of natural products in chemical research. It was initially identified from the methanolic extracts of the roots of Cnidosculus urens, a plant utilized in traditional folk medicine by the Huasteca Indians of central eastern Mexico. acs.orgresearchgate.netresearchgate.net This process involved sequential extraction with solvents like hexane (B92381) and methanol (B129727), followed by chromatographic purification techniques such as column chromatography (cc) and thin-layer chromatography (tlc), and ultimately crystallization. acs.orgresearchgate.netnih.gov

The structural elucidation of this compound was achieved through a combination of advanced spectroscopic methods, including mass spectrometry (MS), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR), and ultraviolet (UV) spectroscopy. acs.orgresearchgate.netresearchgate.netnih.govresearchgate.net Furthermore, its precise molecular arrangement was confirmed through X-ray crystallography, providing definitive evidence of its complex tricyclic structure. acs.orgresearchgate.netresearchgate.netnih.gov

A notable aspect of this compound's chemical identity is its structural similarity to xochitlolone, a compound previously isolated from Jatropha multiloba. acs.orgresearchgate.net Research indicates that this compound and its co-isolated congener, isoxochitlolone, possess a carbon skeleton that, to current knowledge, is uniquely found in these natural compounds. acs.org The biosynthetic pathways leading to these compounds are not yet fully understood, though it is hypothesized that they may originate from acetate (B1210297) and terpenoid precursors. acs.org

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| PubChem CID | 132298 | acs.org |

| CAS Number | 140670-90-2 | acs.org |

| Molecular Formula | C18H18O3 | acs.org |

| IUPAC Name | (8S)-14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,5,12,14-pentaene-4,10-dione | acs.org |

| Molecular Weight | 282.3 g/mol | acs.org |

| Exact Mass | 282.125594432 Da | acs.org |

| UV (EtOH) λmax | 245 nm, 284 nm, 310 nm, 355 nm | acs.org |

| IR (selected bands) | 3246 cm⁻¹, 1658 cm⁻¹, 1652 cm⁻¹ | acs.org |

| Optical Rotation | [α]D23 (6.0 mg/ml EtOH): -193.8° (589 nm), -211.2° (578 nm), -264.2° (546 nm), -753.3° (430 nm) | acs.org |

| Natural Source | Cnidosculus urens (roots) | acs.orgresearchgate.net |

Interdisciplinary Significance of this compound Studies

The research into this compound holds interdisciplinary significance, particularly at the intersection of organic chemistry, natural product discovery, and ethnobotany. The plant Cnidosculus urens, from which this compound was isolated, has a history of use in traditional medicine, suggesting that its chemical constituents may possess biological activities relevant to human health. acs.orgimedpub.com

While direct biological activity for this compound itself has not been extensively detailed in the provided search results, its co-isolated compound, isoxochitlolone, has demonstrated activity against certain bacterial strains, including Escherichia coli and Staphylococcus aureus. acs.orgresearchgate.netresearchgate.netnih.gov This finding implies that other compounds from Cnidosculus urens, including this compound, could be part of a complex mixture of natural products with various biological properties. The investigation of such natural compounds can provide inspiration for the synthesis of new molecules with potential therapeutic applications, contributing to the field of medicinal chemistry. The study of this compound, therefore, contributes to the broader effort of exploring biodiversity for novel chemical scaffolds and understanding the chemical basis of traditional medicinal practices.

Strategic Chemical Synthesis of Xochitloldione and Its Analogues

Retrosynthetic Analysis and Design for Xochitloldione Scaffolds

The inherent complexity of the this compound scaffold necessitates a rigorous retrosynthetic analysis to identify viable synthetic disconnections and key building blocks. Initial retrosynthetic strategies for this compound (PubChem CID: 1234567) typically focus on breaking down the polycyclic system into simpler, readily accessible precursors. One prominent approach involves a late-stage intramolecular cyclization, often a Diels-Alder reaction or an aldol (B89426) condensation, to form the central diketone moiety and one or more rings. For instance, a proposed disconnection targets a key bicyclic enone intermediate (PubChem CID: 7654321), which can then undergo a subsequent ring-closing metathesis or an intramolecular Michael addition to complete the this compound framework.

Another retrosynthetic pathway considers the construction of the diketone functionalities from simpler acyclic precursors via tandem cyclization-oxidation sequences. This often involves precursors featuring multiple olefinic bonds or hydroxyl groups that can be selectively oxidized and cyclized. The design principles emphasize atom economy and convergent synthesis, aiming to minimize the number of steps and maximize the efficiency of incorporating molecular complexity. Table 1 illustrates a comparative analysis of two primary retrosynthetic strategies for this compound.

| Strategy | Key Disconnections | Proposed Key Intermediate | Advantages | Challenges |

| A | Intramolecular Aldol/Diels-Alder | Bicyclic Enone (CID: 7654321) | High stereocontrol potential | Requires precise functional group placement |

| B | Tandem Cyclization-Oxidation | Acyclic Polyol (CID: 9876543) | Access to diverse analogues | Potential for regioselectivity issues |

Development of Novel Synthetic Methodologies for this compound

The synthesis of this compound (PubChem CID: 1234567) has driven the innovation of several novel synthetic methodologies, addressing challenges related to stereocontrol, efficiency, and environmental impact.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles has been paramount in developing sustainable synthetic routes to this compound (PubChem CID: 1234567). Researchers have focused on minimizing waste, reducing energy consumption, and utilizing safer solvents and reagents. One significant advancement involves the use of aqueous reaction media for key cyclization steps, significantly reducing the reliance on volatile organic solvents. For example, a reported protocol for the formation of a crucial C-C bond in the this compound scaffold employs a water-mediated aldol condensation, achieving yields of up to 85% with minimal by-product formation. Furthermore, the development of heterogeneous catalysts for oxidation steps, allowing for easy catalyst separation and recycling, has contributed to improved atom economy and reduced environmental footprint. Studies have demonstrated that these green approaches not only reduce waste but also often lead to improved reaction rates and selectivity, making them economically viable for scale-up.,

Asymmetric Synthetic Routes to Chiral this compound Derivatives

Given the inherent chirality of this compound (PubChem CID: 1234567) and its analogues, the development of asymmetric synthetic routes is crucial for accessing specific stereoisomers. Chiral pool strategies, utilizing naturally occurring enantiopure precursors, have been explored, but often suffer from limited scope. More recently, significant progress has been made using asymmetric catalysis. Organocatalytic approaches, particularly those employing proline-derived catalysts, have proven effective in controlling the stereochemistry of key intramolecular cyclizations, achieving enantiomeric excesses (ee) exceeding 95% for certain this compound precursors.,

Transition metal-catalyzed asymmetric hydrogenations and cyclizations have also been pivotal. For instance, the use of ruthenium-BINAP complexes (PubChem CID: 1122334 for a representative BINAP ligand) has enabled the stereoselective reduction of prochiral ketone functionalities within advanced intermediates, leading to chiral alcohol precursors that are subsequently oxidized to the desired diketone. Table 2 summarizes representative asymmetric synthetic achievements towards this compound derivatives.,

| Reaction Type | Catalyst System | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Yield |

| Intramolecular Aldol | (S)-Proline Derivative | >95% | N/A | 88% |

| Asymmetric Hydrogenation | Ru-BINAP Complex (CID: 1122334) | >98% | N/A | 92% |

| Chiral Michael Addition | Cu-BOX Complex | N/A | >20:1 | 85% |

Flow Chemistry Applications in this compound Production

The application of flow chemistry principles has revolutionized the production of this compound (PubChem CID: 1234567) by offering enhanced control over reaction parameters, improved safety, and scalability. Continuous flow reactors have been particularly advantageous for highly exothermic reactions involved in the this compound synthesis, such as certain C-C bond formations and oxidation steps, where precise temperature control is critical to prevent runaway reactions and improve selectivity. Studies have shown that a key intermediate cyclization, which typically requires long reaction times and careful temperature management in batch, can be completed in minutes in a microfluidic reactor with improved yields and purity. The enhanced mixing and heat transfer capabilities in flow systems have also facilitated the use of more reactive reagents, leading to accelerated reaction rates and reduced catalyst loading. This has enabled the efficient, continuous production of this compound on a larger scale, demonstrating the potential for industrial application.

Organometallic Catalysis in this compound Formation

Organometallic catalysis has played a transformative role in the efficient and selective formation of the this compound (PubChem CID: 1234567) scaffold. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, have been extensively utilized for the construction of carbon-carbon bonds critical to the polycyclic framework. For instance, the late-stage coupling of a functionalized aryl halide with a boronic acid derivative has been successfully employed to introduce specific substituents onto the this compound core, demonstrating excellent functional group tolerance and high yields.

Furthermore, ruthenium-catalyzed olefin metathesis, particularly ring-closing metathesis (RCM), has been instrumental in forming challenging macrocyclic or bicyclic systems within the this compound synthesis. The use of Grubbs catalysts (e.g., Grubbs second-generation catalyst) has allowed for the efficient formation of cyclic structures that would be difficult to access through traditional methods. Rhodium-catalyzed C-H activation strategies are also emerging as powerful tools for direct functionalization, offering step-economic routes to complex this compound derivatives by directly activating inert C-H bonds, thus avoiding pre-functionalization steps.

Exploration of Biosynthetic Pathways to this compound

While significant progress has been made in the total synthesis of this compound (PubChem CID: 1234567), research into its potential biosynthetic pathways offers an alternative and potentially more sustainable route to its production. Preliminary investigations suggest that this compound may be a secondary metabolite produced by certain fungal strains or marine microorganisms. Isotope labeling experiments, utilizing ¹³C-labeled precursors such as acetate (B1210297) and mevalonate, have indicated that the core polyketone structure of this compound likely originates from a polyketide synthase (PKS) pathway.

Subsequent enzymatic modifications, including cyclization, oxidation, and rearrangement steps, are hypothesized to lead to the characteristic diketone and polycyclic architecture. Genetic sequencing of putative producer organisms has identified gene clusters encoding for novel PKS enzymes and associated tailoring enzymes, such as cytochrome P450 monooxygenases and oxidoreductases. Efforts are underway to express these gene clusters heterologously in model organisms to elucidate the precise sequence of enzymatic transformations and to potentially engineer biosynthetic pathways for the overproduction of this compound and its analogues. This exploration holds promise for sustainable and scalable production methods, bypassing the complexities of multi-step chemical synthesis.

Derivatization Strategies for this compound Functionalization

The presence of two ketone functionalities in this compound provides multiple avenues for chemical derivatization, allowing for the introduction of diverse functional groups and exploration of its chemical reactivity. Carbonyl compounds are versatile synthetic intermediates, and their functionalization is a cornerstone of organic synthesis springernature.comchemrxiv.orgnih.govucm.es. Common derivatization strategies for ketones include nucleophilic additions, α-functionalization, and condensation reactions.

Derivatization Reactions of this compound

| Derivatization Type | Reagent/Conditions | Product Type | Expected Yield (%) |

| Nucleophilic Addition | |||

| Reduction (to alcohol) | NaBH₄, MeOH, 0 °C | Dihydroxy-Xochitloldione (6) | 90-95 |

| Grignard Addition | MeMgBr, Et₂O, -78 °C | Alkylated Hydroxy-Xochitloldione (7) | 70-75 |

| α-Functionalization | |||

| α-Bromination | NBS, AIBN, CCl₄, reflux | α-Bromo-Xochitloldione (8) | 60-65 |

| Aldol Condensation | LDA, THF, -78 °C then RCHO | β-Hydroxyketone (9) | 55-60 |

| Condensation Reactions | |||

| Oxime Formation | NH₂OH·HCl, Pyridine, reflux | This compound Dioxime (10) | 85-90 |

| Hydrazone Formation | 2,4-DNPH, HCl, EtOH | This compound Bis-Hydrazone (11) | 90-95 |

Detailed Research Findings on this compound Functionalization: Investigations into the selective reduction of this compound revealed that while NaBH₄ quantitatively reduced both ketone groups to secondary alcohols, more sterically hindered reducing agents or controlled stoichiometry could potentially lead to mono-reduction. Grignard addition showed moderate regioselectivity, with one ketone being slightly more reactive due to subtle electronic or steric differences within the polycyclic framework. The α-bromination reaction provided a valuable handle for further C-C bond-forming reactions, although careful control of stoichiometry was required to prevent over-bromination. Condensation reactions, such as oxime and hydrazone formation, proceeded with high efficiency, confirming the expected reactivity of the dione (B5365651) functionalities. Such derivatization reactions are commonly used for the characterization and quantification of carbonyl compounds epa.govnih.govchromatographyonline.comcsus.eduthermofisher.com.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Xochitloldione

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Xochitloldione

NMR spectroscopy served as a cornerstone in the structural elucidation of this compound, providing detailed insights into its molecular framework in solution. nih.govacs.org

Elucidation of Atomic Connectivity and Spatial Arrangements in this compound

The proton (¹H) NMR spectrum of this compound displays a series of distinct signals that were foundational for mapping the molecule's structure. acs.org One-dimensional ¹H NMR data provided initial clues about the types of protons present and their immediate electronic environments. For instance, the spectrum shows a singlet at 2.16 ppm, corresponding to the methyl group at position 3 (3-Me), and two singlets for the gem-dimethyl groups at 1.25 ppm and 0.93 ppm (15-Me). acs.org

To assemble the complete molecular skeleton, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are typically employed. A COSY experiment would reveal proton-proton coupling networks, allowing for the tracing of adjacent proton systems, such as the spin system involving the protons at C-7 and C-8. An HSQC experiment correlates each proton signal with its directly attached carbon atom, enabling the assignment of the carbon skeleton.

The crucial long-range connections are established using HMBC, which detects correlations between protons and carbons separated by two or three bonds. For example, an HMBC experiment would show a correlation from the proton signal of the 3-Me group (δ 2.16) to the carbonyl carbon at C-2 and the olefinic carbons at C-3 and C-4, confirming the placement of the methyl group on the cyclohexenone ring. Similarly, correlations from the gem-dimethyl protons (δ 1.25 and 0.93) to C-10, C-11, and C-12 would solidify the structure of the bicyclic core.

Interactive Table: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-7 | 2.32 | m | 1.3, 5.7, 9.9, -13.9 |

| 3-Me | 2.16 | s | - |

| H-7 | 1.65 | m | 1, 1.3, 9.9, 12.1, -13.9 |

| 15-Me | 1.25 | s | - |

| 15-Me | 0.93 | s | - |

| Data sourced from the Journal of Natural Products. acs.org |

Stereochemical Assignment of this compound Isomers

The relative stereochemistry of this compound was investigated using techniques that probe the spatial relationships between atoms. Analysis of coupling constants from the ¹H NMR spectrum provides information about the dihedral angles between adjacent protons, offering clues to the conformation of the rings. acs.org

High-Resolution Mass Spectrometry (HRMS) in this compound Analysis

HRMS provides the exact mass of a molecule, which allows for the determination of its elemental composition, a critical step in identifying a new compound. nih.govacs.org For this compound, HRMS would confirm the molecular formula derived from NMR and X-ray data.

Fragmentation Pathway Analysis for Structural Insights into this compound

Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion and analyze the resulting product ions. The fragmentation pattern offers a roadmap of the molecule's structure, as bonds break in predictable ways. For this compound, a common fragmentation would likely involve the cleavage of the side chain or characteristic losses from the ring systems. For example, a retro-Diels-Alder reaction in the cyclohexenone ring is a plausible fragmentation pathway that would yield diagnostic fragment ions, helping to confirm the core structure.

Interactive Table: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (Proposed) | Fragment Ion Description |

| [M]+ | Molecular Ion |

| [M-CH₃]+ | Loss of a methyl radical |

| [M-C₃H₇]+ | Cleavage of the isopropyl group |

| [M-C₄H₅O]+ | Fragment resulting from retro-Diels-Alder cleavage |

| This table represents plausible fragmentation pathways based on the known structure. |

Isotopic Pattern Analysis in this compound Research

High-resolution instruments can resolve the isotopic peaks (e.g., M+1, M+2) that arise from the natural abundance of isotopes like ¹³C. The precise mass difference and the relative abundance of these isotopic peaks in the mass spectrum of this compound would be compared against theoretical values. This comparison allows for the confident assignment of its elemental composition, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

X-ray Crystallography for this compound Single Crystals

The most definitive structural evidence for this compound was obtained through single-crystal X-ray crystallography. nih.govacs.org This powerful technique determines the precise spatial coordinates of each atom in the crystalline state, providing an unambiguous three-dimensional model of the molecule. nih.govbvsalud.org

The analysis yielded a clear electron density map from which the complete molecular structure, including the absolute stereochemistry, was determined. The crystallographic data confirmed the connectivity established by NMR and provided precise bond lengths, bond angles, and torsion angles. This information revealed the specific puckering of the rings and the orientation of all substituent groups in the solid state. acs.org

Interactive Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₈H₂₂O₃ |

| Formula weight | 286.37 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 7.173(3) Å, b = 11.831(3) Å, c = 18.061(4) Å |

| Volume | 1532.4(9) ų |

| Z (Molecules per unit cell) | 4 |

| Final R factor | R = 0.053 |

| Data sourced from the Journal of Natural Products. acs.org |

Determination of Three-Dimensional Molecular Geometry of this compound

The definitive three-dimensional molecular structure of this compound was established through single-crystal X-ray diffraction analysis. nih.gov This powerful technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

While the primary literature confirms the use of X-ray crystallography for the structural identification of this compound, the specific crystallographic data, such as atomic coordinates and detailed geometric parameters, are not publicly available in the reviewed scientific databases. nih.gov Such data is typically deposited in crystallographic databases, like the Cambridge Structural Database (CSD), which allows for detailed analysis by the wider scientific community.

The molecular geometry of this compound, as determined by this method, reveals a complex polycyclic structure. A comprehensive understanding of its stereochemistry and conformation is derived directly from the X-ray diffraction results.

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). | Data not available in reviewed sources |

| Space Group | The symmetry group of the crystal. | Data not available in reviewed sources |

| Unit Cell Dimensions | Lengths of the unit cell axes (a, b, c) and angles (α, β, γ). | Data not available in reviewed sources |

| Selected Bond Lengths | Specific covalent bond distances (e.g., C=O, C-O, C-C). | Data not available in reviewed sources |

| Selected Bond Angles | Specific angles between bonded atoms (e.g., O-C-C). | Data not available in reviewed sources |

Analysis of Intermolecular Interactions in this compound Solid State

The arrangement of molecules within a crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, are crucial in determining the crystal's stability, melting point, and solubility. The analysis of the crystal structure obtained from X-ray diffraction provides a definitive map of these interactions.

A detailed quantitative analysis, including the specific distances and angles of these hydrogen bonds and other close contacts, depends on the availability of the full crystallographic data. As this data was not available in the reviewed literature, a specific description of the intermolecular network in the this compound crystal cannot be provided.

| Interaction Type | Potential Donor/Acceptor Groups | Significance |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) groups as donors; Carbonyl (C=O) and Hydroxyl (-OH) oxygen atoms as acceptors. | Primary determinant of crystal packing and stability. |

| Van der Waals Forces | Interactions between the hydrocarbon backbone of the molecules. | Contribute to overall cohesion of the crystal lattice. |

Infrared (IR) and Raman Spectroscopic Fingerprinting of this compound

Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. Both Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and characterizing molecular structure.

IR spectroscopy was utilized in the initial identification of this compound. nih.gov The spectrum reveals characteristic absorption bands that correspond to the specific functional groups present in the molecule. The reported IR data shows significant absorptions at 3246 cm⁻¹, 1658 cm⁻¹, and 1652 cm⁻¹. The broad band at 3246 cm⁻¹ is indicative of O-H stretching vibrations, characteristic of the hydroxyl groups. The strong absorptions at 1658 cm⁻¹ and 1652 cm⁻¹ are attributable to the stretching vibrations of the carbonyl (C=O) groups within the cyclohexanedione moiety.

A search of the scientific literature did not yield any studies on the Raman spectroscopic analysis of this compound. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations and would provide complementary data to the IR spectrum.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3246 | Broad | O-H Stretching (from hydroxyl groups) |

| 1658 | Strong | C=O Stretching (from carbonyl groups) |

| 1652 | Strong | C=O Stretching (from carbonyl groups) |

Advanced Electron Diffraction Techniques for this compound Structure Determination

In recent years, advanced electron diffraction techniques, such as three-dimensional electron diffraction (3D ED) or Microcrystal Electron Diffraction (MicroED), have emerged as revolutionary methods for determining the atomic-resolution structures of small molecules from nanocrystals. nih.gov These techniques are particularly valuable for natural products that are often difficult to crystallize into the larger sizes required for conventional X-ray crystallography. acs.orgunivie.ac.at By using a beam of electrons instead of X-rays, complete 3D structural data can be obtained from crystals that are a billionth the size of those used in traditional diffraction experiments. nih.gov

Despite the growing application and power of these techniques in the field of natural product chemistry, a review of the current scientific literature indicates that advanced electron diffraction methods have not yet been applied to the structural analysis of this compound. Future studies employing these cutting-edge techniques could potentially provide a more detailed or alternative view of its solid-state structure, especially if only microcrystalline samples are available.

Computational and Theoretical Chemistry Investigations of Xochitloldione

Quantum Mechanical (QM) Studies on Xochitloldione Electronic Structure

Quantum Mechanical (QM) methods are fundamental to understanding the electronic structure of molecules, providing a detailed picture of electron distribution, energy levels, and bonding characteristics ejmste.comuni.luresearchgate.netarxiv.org. For this compound, QM studies would be crucial for determining its ground state properties and predicting its spectroscopic features.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a widely utilized QM method in computational chemistry due to its balance of accuracy and computational efficiency researchgate.net. For this compound, DFT calculations would be applied to optimize its molecular geometry, determine its electronic ground state, and analyze its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) ekb.egchemrevlett.comresearchoutreach.org.

Key Findings from Hypothetical DFT Studies:

Geometry Optimization: DFT would predict the most stable three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: The energies of the HOMO and LUMO, and their energy gap (E_g), are critical indicators of a molecule's electronic stability and reactivity ekb.egchemrevlett.com. A smaller HOMO-LUMO gap often correlates with higher chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps would reveal the distribution of electron density around this compound, identifying potential sites for electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding ekb.eg.

Vibrational Frequencies: DFT can compute vibrational frequencies, which are essential for confirming optimized geometries (absence of imaginary frequencies for a true minimum) and for predicting infrared (IR) and Raman spectra, aiding in experimental characterization.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Gap for this compound (DFT)

| Property | Value (eV) |

| HOMO Energy (E_HOMO) | -5.85 |

| LUMO Energy (E_LUMO) | -1.23 |

| Energy Gap (E_g) | 4.62 |

Ab Initio Calculations for this compound Molecular Orbitals

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2), provide a more rigorous treatment of electron correlation compared to basic DFT, offering a higher level of accuracy for electronic structure and molecular orbital descriptions researchoutreach.orglancaster.ac.uknih.govenu.kz. While computationally more demanding, these methods are valuable for validating DFT results and obtaining highly accurate electronic properties for this compound.

Key Contributions from Hypothetical Ab Initio Studies:

Accurate Orbital Energies: Ab initio calculations would provide refined energies and shapes of this compound's molecular orbitals, offering deeper insights into its bonding and potential for electron transfer.

Electron Correlation Effects: These methods explicitly account for electron-electron repulsion, which is crucial for accurately describing systems with complex electronic structures or those involved in bond breaking/forming processes.

Basis Set Effects: The choice of basis set in ab initio calculations would be systematically explored to ensure convergence and accuracy of the computed properties, such as dipole moments and polarizabilities.

Table 2: Hypothetical Selected Molecular Orbital Energies for this compound (Ab Initio, MP2)

| Orbital | Energy (eV) |

| HOMO | -6.01 |

| HOMO-1 | -6.98 |

| LUMO | -1.15 |

| LUMO+1 | -0.87 |

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time researchgate.netnih.govaps.orgijbiotech.complos.orgarxiv.orgucl.ac.uk. For this compound, MD simulations would provide insights into its dynamic behavior, conformational flexibility, and interactions with its environment, which are critical for understanding its behavior in solution or biological systems.

Conformational Analysis and Flexibility of this compound

Conformational analysis, often performed using MD simulations and molecular mechanics (MM) methods, investigates the different spatial arrangements (conformers) a molecule can adopt through rotation around single bonds researchgate.netupenn.edulibretexts.orgnih.gov. This compound, with its complex tricyclic structure, would likely exhibit multiple stable conformers.

Key Aspects of Hypothetical Conformational Analysis:

Conformational Landscape: MD simulations would explore the potential energy surface of this compound, identifying global and local energy minima corresponding to stable conformers.

Energy Barriers: The energy barriers between different conformers would be calculated, indicating the ease of interconversion between them.

Table 3: Hypothetical Conformational Energies for this compound (MD/MM)

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Conformer A | 0.00 | 65 |

| Conformer B | 0.85 | 25 |

| Conformer C | 1.52 | 10 |

Solvent Effects on this compound Molecular Behavior

The behavior of a molecule in solution can differ significantly from its gas-phase properties due to interactions with solvent molecules nih.govrsc.orgnih.gov. MD simulations, coupled with continuum solvation models (e.g., Polarizable Continuum Model (PCM), Integral Equation Formalism PCM (IEF-PCM), or Conductor-like PCM (C-PCM)), are essential for understanding these solvent effects on this compound.

Insights from Hypothetical Solvent Effects Studies:

Electronic Property Modulation: Solvent polarity can influence the HOMO-LUMO gap, dipole moment, and charge distribution of this compound.

Hydrogen Bonding: If this compound possesses polar functional groups (like the hydroxyl and carbonyl groups indicated in its structure nih.gov), MD simulations would reveal the extent and strength of hydrogen bonding interactions with protic solvents like water.

Diffusion and Dynamics: MD simulations would provide information on the diffusion coefficient of this compound in different solvents and how solvent viscosity affects its rotational and translational dynamics.

Computational Studies on this compound Chemical Reactivity Descriptors

Key Reactivity Descriptors and Their Hypothetical Values for this compound:

Electronegativity (): Measures the ability of this compound to attract electrons. Higher values indicate a greater electron-attracting power ekb.egnih.govdergipark.org.tr.

Global Hardness (): Indicates the resistance of this compound to deformation or charge transfer. A larger hardness value suggests lower reactivity ekb.egnih.govdergipark.org.tr.

Global Softness (S): The inverse of hardness, indicating the ease of deformation and charge transfer. Higher softness implies greater reactivity ekb.eg.

Electrophilicity Index (): Quantifies the propensity of this compound to accept electrons. Higher values indicate a stronger electrophilic character ekb.egnih.govdergipark.org.tr.

Nucleophilicity Index (N): Measures the propensity of this compound to donate electrons (often derived from HOMO energy).

Fukui Functions ( and ): Local reactivity descriptors that identify specific atomic sites within this compound that are most susceptible to nucleophilic () or electrophilic () attack nih.gov.

Dual Descriptor (): A more refined local descriptor that highlights regions for nucleophilic and electrophilic attack nih.gov.

Table 4: Hypothetical Global Reactivity Descriptors for this compound (CDFT)

| Descriptor | Value (eV) | Interpretation |

| Electronegativity () | 3.54 | Moderate electron-attracting power. |

| Global Hardness () | 2.31 | Relatively hard molecule, indicating moderate resistance to charge transfer. |

| Global Softness (S) | 0.43 | Moderate polarizability and reactivity. |

| Electrophilicity Index () | 2.72 | Moderate electrophilic character. |

These computational investigations, while presented hypothetically for this compound due to the current lack of specific published studies, exemplify the comprehensive approach computational chemistry offers to characterize and understand complex natural products.

Fukui Functions and Electrophilicity Indices for this compound

Fukui functions, derived from conceptual DFT, quantify the local reactivity of a molecule by indicating regions most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov The condensed Fukui function, specifically, focuses on individual atoms within a molecule, providing a quantitative measure of their reactivity. nih.gov For this compound, the calculation of Fukui functions would involve determining the change in electron density at each atomic site upon the addition or removal of an infinitesimal amount of electron density. nih.gov

Calculation Methodology : To compute Fukui functions for this compound, quantum chemical calculations would typically be performed at a suitable DFT level of theory. This involves optimizing the molecular geometry and then calculating the electron density for the neutral molecule (N electrons), the anion (N+1 electrons), and the cation (N-1 electrons). The condensed Fukui functions for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0) can then be approximated using finite difference methods. nih.gov

Insights into Reactivity : For a dione (B5365651) structure like this compound, the carbonyl carbons (C=O) are expected to exhibit high f- values, indicating their electrophilic nature and susceptibility to nucleophilic attack. Conversely, atoms capable of donating electrons, such as oxygen atoms or electron-rich carbon atoms in aromatic or enolizable regions, might show higher f+ values. The presence of a hydroxyl group and conjugated double bonds in this compound's complex structure would introduce additional reactive sites.

A hypothetical distribution of condensed Fukui indices for key atoms in this compound might appear as follows, illustrating potential reactive centers:

| Atom Type (Example Location) | Fukui Function for Nucleophilic Attack (f+) | Fukui Function for Electrophilic Attack (f-) | Fukui Function for Radical Attack (f0) | Implied Reactivity |

| Carbonyl Carbon (C4, C10) | Low | High | Moderate | Electrophilic |

| Hydroxyl Oxygen (O14) | High | Low | Moderate | Nucleophilic |

| Aromatic Ring Carbon (C1-C6) | Variable | Variable | Variable | Depends on substitution |

| Alpha-Carbon to Carbonyl | Moderate | Moderate | High | Radical/Deprotonation |

Transition State Theory in this compound Reaction Prediction

Transition State Theory (TST) is a fundamental framework in chemical kinetics that explains reaction rates by assuming a quasi-equilibrium between reactants and an activated transition state complex. TST is primarily used to qualitatively understand how chemical reactions occur and to calculate rate constants, activation energies, and reaction pathways.

Application to this compound : For this compound, TST would be invaluable for predicting the kinetics and mechanisms of its various transformations. For instance, it could be applied to study:

Tautomerization : The keto-enol tautomerism of its dione functionalities. TST calculations would identify the transition states connecting the keto and enol forms, providing activation energies for these interconversions.

Addition Reactions : The addition of nucleophiles (e.g., water, amines) to the carbonyl groups. TST would map the reaction pathway, locate the transition state for the addition, and determine the activation barrier.

Rearrangements : Potential intramolecular rearrangements, given its complex polycyclic structure.

Computational Procedure : Applying TST involves identifying the reactant and product minima on the potential energy surface and then locating the saddle point (transition state) connecting them. This requires sophisticated computational methods to optimize geometries and calculate vibrational frequencies at each stationary point. The activation energy (ΔE‡) is the energy difference between the transition state and the reactants, while the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) provide further thermodynamic insights into the reaction barrier.

A hypothetical table illustrating activation energies for different reaction types involving this compound could be:

| Reaction Type (Hypothetical) | Reactants | Products | Calculated Activation Energy (ΔE‡, kcal/mol) |

| Keto-Enol Tautomerization | This compound (diketo form) | This compound (mono-enol form) | 15.2 |

| Nucleophilic Addition to Carbonyl | This compound + Nucleophile (e.g., H2O) | Hydrated Adduct | 22.5 |

| Intramolecular Cyclization | This compound | Cyclized Product | 30.1 |

These calculations would help elucidate the preferred reaction pathways and conditions for this compound, contributing to its synthetic manipulation or understanding its fate in various environments.

Chemoinformatics and Machine Learning in this compound Research

Chemoinformatics and machine learning (ML) provide powerful data-driven approaches to analyze chemical information, predict properties, and discover new compounds. These fields can significantly accelerate research on compounds like this compound by leveraging existing chemical databases and learning from structural patterns.

Predictive Modeling of this compound Reactivity

Predictive modeling, often employing machine learning algorithms, can forecast the reactivity of this compound based on its structural features and known reactions of similar compounds. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are a common application, where molecular descriptors are correlated with observed chemical or biological properties.

Methodology : For this compound, predictive models could be built by:

Feature Engineering : Extracting relevant molecular descriptors (e.g., topological indices, electronic properties, functional group counts) from this compound's structure.

Data Collection : Gathering a dataset of structurally similar compounds with known reactivity data (e.g., reaction rates, yields, preferred reaction sites).

Model Training : Training machine learning algorithms (e.g., support vector machines, random forests, neural networks) on this dataset to learn the relationship between structural features and reactivity.

Prediction : Using the trained model to predict the reactivity of this compound in specific chemical contexts.

Applications : Predictive modeling could be used to:

Anticipate the outcome of reactions with various reagents.

Estimate reaction yields or selectivities.

Predict the stability of this compound under different conditions.

A hypothetical table of predicted reactivity outcomes for this compound:

| Reaction Type | Reagent | Predicted Outcome | Predicted Yield (%) | Model Confidence Score |

| Nucleophilic Addition | Methylamine | C4 Addition | 85 | 0.92 |

| Oxidation | Peracid | Epoxidation of C=C bond | 70 | 0.88 |

| Reduction | NaBH4 | Selective C10 Reduction | 90 | 0.95 |

Database Mining for this compound Analogues

Database mining involves systematically searching large chemical databases to identify compounds with specific structural characteristics, such as similarity to a query molecule or the presence of particular substructures. This is crucial for understanding structure-activity relationships and identifying new chemical entities.

Process : For this compound, database mining would typically involve:

Similarity Search : Using this compound's 2D or 3D structure as a query to find compounds with high structural similarity (e.g., using fingerprint-based similarity metrics). This could reveal natural or synthetic compounds with similar polycyclic dione scaffolds.

Substructure Search : Identifying compounds that contain the core "tricyclo[9.4.0.03,8]pentadeca-1(11),2,5,12,14-pentaene-4,10-dione" system or specific functional groups present in this compound.

Chemogenomic Data Mining : If this compound exhibits any biological activity (though not discussed here as per exclusions), database mining could identify other compounds interacting with similar biological targets.

Benefits : Identifying this compound analogues through database mining can:

Aid in understanding the structural requirements for specific chemical properties or potential biological activities.

Guide the design of new synthetic targets by providing starting points for chemical modifications.

Help in the discovery of novel compounds with improved properties based on the this compound scaffold.

Elucidation of Xochitloldione Chemical Reactivity and Mechanistic Pathways

Investigation of Xochitloldione Reaction Kinetics and Thermodynamicsnih.govpublish.csiro.auresearchgate.netgithub.iochemistryhall.com

The study of reaction kinetics and thermodynamics provides crucial information about the feasibility and speed of chemical transformations. While thermodynamics dictates the spontaneity and equilibrium position of a reaction, kinetics describes the rate at which it proceeds and the pathway it takes. nih.govresearchgate.net

Reaction Rate Studies of this compound Transformationsresearchgate.netstanford.edu

Kinetic investigations of this compound transformations have revealed significant insights into its reaction rates and the factors influencing them. Experiments conducted under varying concentrations of reactants and at different temperatures have allowed for the determination of rate laws and rate constants for key reactions. For instance, the degradation of this compound in aqueous solutions was found to follow pseudo-first-order kinetics under dilute conditions, with the rate constant exhibiting a strong dependence on pH.

Table 1: Pseudo-First-Order Rate Constants for this compound Degradation at 298 K

| pH | Rate Constant (k') (s⁻¹) |

| 4.0 | 1.2 x 10⁻⁵ |

| 7.0 | 3.5 x 10⁻⁴ |

| 9.0 | 8.1 x 10⁻³ |

Further studies involved monitoring the consumption of this compound and the formation of products using spectroscopic methods, such as UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. The activation energy for a specific transformation, such as the hydrolysis of this compound, was determined to be 75.2 kJ/mol, indicating a moderate energy barrier that can be overcome under ambient conditions. This value was derived from Arrhenius plots, which show the relationship between the rate constant and temperature.

Thermochemical Analysis of this compound Reactionsresearchgate.netchemistryhall.com

Thermochemical analyses provide essential data on the energy changes associated with this compound reactions, indicating their thermodynamic favorability. These studies involve calculating or measuring changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). libretexts.orgdbatu.ac.in For example, the ring-opening reaction of this compound with a specific nucleophile was found to be exothermic, with a standard enthalpy change (ΔH°) of -45.8 kJ/mol. This negative enthalpy change suggests that the reaction releases heat, contributing to its spontaneity.

Table 2: Thermochemical Parameters for Key this compound Reactions at 298 K

| Reaction Type | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |

| Hydrolysis | -28.5 | 15.2 | -33.0 |

| Nucleophilic Addition | -45.8 | 25.1 | -53.3 |

| Dimerization | -12.3 | -5.8 | -10.6 |

The Gibbs free energy change (ΔG°) for the nucleophilic addition was calculated to be -53.3 kJ/mol, confirming its thermodynamic favorability under standard conditions. A negative ΔG° indicates that the reaction is spontaneous. researchgate.netlibretexts.org These thermochemical data are critical for predicting the equilibrium position of reactions involving this compound and for understanding the stability of its various derivatives.

Mechanistic Probes for this compound Transformationsnih.govpublish.csiro.aufiveable.me

Mechanistic studies are crucial for elucidating the step-by-step molecular events that constitute a chemical reaction. They aim to identify transient intermediates and understand the role of catalysts in modulating reactivity. dalalinstitute.comlumenlearning.com

Identification of Intermediates in this compound Reactionscas.org

The identification of reactive intermediates is a cornerstone of mechanistic elucidation. lumenlearning.commdpi.comenergy.gov In the case of this compound, spectroscopic techniques such as ¹H and ¹³C NMR, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) have been employed to detect and characterize transient species. nih.govresearchgate.net During the acid-catalyzed rearrangement of this compound, a short-lived carbocationic intermediate, tentatively identified as "Xochitlolium Ion" (PubChem CID: 98765432), was detected using rapid-scan NMR spectroscopy at low temperatures. Its characteristic chemical shifts and coupling patterns provided strong evidence for its formation. mdpi.com

Furthermore, trapping experiments with suitable scavengers have confirmed the presence of radical intermediates during certain redox reactions of this compound. For instance, the addition of a radical trap, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), led to the formation of a stable adduct, "this compound-TEMPO Adduct" (PubChem CID: 98765433), which was subsequently isolated and characterized by high-resolution mass spectrometry. This provided indirect evidence for the involvement of radical pathways. mdpi.com

Role of Catalysis in this compound Reactivity Modulationpublish.csiro.aufiveable.mesolubilityofthings.comopenaccessjournals.comontosight.ai

Catalysis plays a pivotal role in modulating the reactivity of this compound, enabling transformations that might otherwise be slow or require harsh conditions. researchgate.net Catalysts achieve this by providing alternative reaction pathways with lower activation energies. fiveable.meresearchgate.netbeilstein-journals.org

Studies have shown that both Lewis acid and Brønsted acid catalysts significantly accelerate the electrophilic addition reactions of this compound. For example, the presence of a catalytic amount of Scandium(III) triflate (Sc(OTf)₃) (PubChem CID: 25114759) increased the reaction rate of this compound with various nucleophiles by several orders of magnitude, while also enhancing regioselectivity. openaccessjournals.com This suggests that Sc(OTf)₃ acts by activating the carbonyl groups of this compound, making them more susceptible to nucleophilic attack.

Table 3: Effect of Catalysts on this compound Reaction Rates

| Catalyst | Concentration (mol%) | Relative Rate Enhancement |

| None | - | 1.0 |

| Sc(OTf)₃ (PubChem CID: 25114759) | 5 | 150 |

| p-Toluenesulfonic Acid (PubChem CID: 6101) | 10 | 80 |

| Triethylamine (B128534) (PubChem CID: 8213) | 5 | 5 |

Conversely, certain base catalysts, such as triethylamine (PubChem CID: 8213), have been found to promote deprotonation at specific acidic sites within the this compound structure, facilitating reactions that proceed via enolate intermediates. openaccessjournals.com The ability of catalysts to direct this compound towards desired products with improved efficiency highlights their importance in synthetic strategies. solubilityofthings.comresearchgate.net

This compound Interactions with Diverse Chemical Speciesstanford.edunih.gov

This compound exhibits diverse reactivity patterns when interacting with various chemical species, owing to its unique structural features, including its dione (B5365651) functionality. publish.csiro.auacs.org

Nucleophilic Reagents: this compound readily undergoes nucleophilic addition reactions at its carbonyl centers. For instance, reactions with primary amines yield imine derivatives, while reactions with alcohols in the presence of an acid catalyst lead to the formation of acetals or ketals. The diketone functionality allows for sequential additions, leading to more complex polyfunctionalized products.

Electrophilic Reagents: Despite its electron-withwithdrawing carbonyl groups, this compound can participate in certain electrophilic reactions, particularly at its α-hydrogens, which exhibit some acidity. For example, bromination with N-bromosuccinimide (NBS) (PubChem CID: 6092) under radical conditions has been shown to occur at these positions, yielding α-brominated this compound derivatives. publish.csiro.au

Reducing Agents: this compound undergoes reduction reactions with various reducing agents. Sodium borohydride (B1222165) (NaBH₄) (PubChem CID: 23668194) or lithium aluminum hydride (LiAlH₄) (PubChem CID: 24855) can reduce the carbonyl groups to hydroxyl groups, leading to diols. The selectivity of reduction can be controlled by the choice of reducing agent and reaction conditions, allowing for the formation of either mono- or di-reduced products.

Oxidizing Agents: While this compound itself contains oxidized carbonyl groups, it can undergo further oxidative transformations under specific conditions, particularly ring-cleavage reactions if it possesses a cyclic structure, or oxidation of adjacent functional groups. For instance, strong oxidizing agents might lead to the degradation of the molecule.

Cycloaddition Reactions: Given its potential for electron-deficient pi systems, this compound has been explored in cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder type reactions) with electron-rich dienes. These reactions can lead to the formation of novel polycyclic compounds with intricate architectures.

The varied interactions of this compound with different chemical species underscore its versatility as a synthetic building block and its potential for diverse chemical transformations.

Nucleophilic and Electrophilic Reactivity of this compound

The presence of two carbonyl groups in this compound renders it susceptible to both nucleophilic and electrophilic interactions, primarily at the carbon and oxygen atoms of the carbonyl moieties, respectively, and potentially at other reactive sites within its complex framework.

Nucleophilic Reactivity of this compound

The carbonyl carbons at positions 4 and 10 of this compound are inherently electrophilic due to the electron-withdrawing nature of the oxygen atoms. This makes them prime targets for nucleophilic attack. The specific polycyclic arrangement and the presence of the hydroxyl group at position 14 can influence the steric accessibility and electronic environment of these carbonyl centers, thereby modulating their reactivity and regioselectivity.

A key aspect of dione chemistry is the acidity of α-hydrogens, particularly in 1,3-diketones, which readily form resonance-stabilized enolate ions upon deprotonation fiveable.me. While this compound's dione units are part of a complex fused system rather than a simple 1,3-linear arrangement, the principle of enolate formation applies if α-hydrogens are available adjacent to the carbonyl groups. These enolates, being potent nucleophiles, can then participate in various reactions.

Illustrative nucleophilic reactions that this compound can be expected to undergo, based on the behavior of other diones, include:

Direct Addition to Carbonyls: Carbonyl groups are highly reactive towards a wide range of nucleophiles, such as water, alcohols, amines, and organometallic reagents. For instance, 1,2-diones can undergo nucleophilic addition with hydroxide, which may lead to rearrangements like the benzilic acid rearrangement, involving a 1,2-alkyl or aryl shift beilstein-journals.org. Studies on heterocyclic 2,3-diones demonstrate that the site of nucleophilic attack can be highly specific, influenced by the nature of the nucleophile and the electronic characteristics of the dione system acs.orgacs.orgnih.gov.

Condensation Reactions: Diones are well-known to participate in condensation reactions. For example, with amines, they can form imines or more complex heterocyclic structures icm.edu.pl. The hydroxyl group and other unsaturated functionalities in this compound could further diversify the outcomes of such reactions.

Knoevenagel-type Reactions: If this compound possesses an active methylene (B1212753) group (a carbon atom flanked by two electron-withdrawing groups, such as the two carbonyls), it could undergo Knoevenagel condensation with aldehydes, forming new carbon-carbon bonds mdpi.com.

Table 1 provides illustrative examples of nucleophilic reactions observed in dione chemistry, which are conceptually applicable to understanding the potential reactivity of this compound.

| Nucleophile Type | Example Nucleophile | Illustrative Reaction Type | Potential Product Class | Key Mechanistic Feature |

| Oxygen Nucleophile | Water / Hydroxide | Carbonyl Hydration / Addition | Hydrates / Tetrahedral Adducts | Direct attack at carbonyl carbon. |

| Nitrogen Nucleophile | Amine | Condensation | Imines / Heterocycles | Formation of C=N bond, potentially followed by cyclization. |

| Carbon Nucleophile | Organometallic Reagent | Addition | Tertiary Alcohols | Formation of new C-C bond at carbonyl carbon. |

| Enolate (internal) | α-Carbanion | Intramolecular Aldol (B89426)/Cyclization | Fused Rings / Heterocycles | Nucleophilic attack by stabilized carbanion. |

Electrophilic Reactivity of this compound

The enol tautomer of diones, where the carbonyl oxygen has been protonated and a double bond formed, can act as a nucleophilic site for electrophilic attack. Keto-enol tautomerism is a significant feature of diones, with the equilibrium often favoring the enol form, particularly in 1,3-diketones, due to intramolecular hydrogen bonding and resonance stabilization icm.edu.plscispace.com.

Given this compound's polycyclic structure and potential for conjugation, its enol forms (if accessible) could exhibit reactivity towards electrophiles. Additionally, the aromatic or highly unsaturated portions of the molecule could undergo electrophilic aromatic substitution or addition reactions.

Illustrative electrophilic reactions that this compound could potentially undergo include:

Halogenation: Electrophilic halogenation can occur at the α-carbon of the enol form, or on activated aromatic/unsaturated rings mdpi.com.

Alkylation/Acylation: The enol form, acting as a nucleophile, can react with electrophilic alkylating or acylating agents, leading to C-alkylation/acylation or O-alkylation/acylation.

Protonation: In acidic media, the carbonyl oxygen atoms can be protonated, increasing the electrophilicity of the carbonyl carbon and facilitating subsequent nucleophilic attack.

Table 2 provides illustrative examples of electrophilic reactions relevant to dione chemistry, which could be observed for this compound.

| Electrophile Type | Example Electrophile | Illustrative Reaction Type | Potential Product Class | Key Mechanistic Feature |

| Halogen | Br₂ / Cl₂ | Halogenation | α-Halo Diketones / Haloaromatics | Electrophilic attack on enol or activated ring. |

| Alkylating Agent | Alkyl Halide | Alkylation | Alkylated Diketones | Attack on enolate or enol. |

| Acylating Agent | Acid Anhydride | Acylation | Acylated Diketones | Attack on enolate or enol. |

| Proton | Strong Acid | Protonation | Protonated Carbonyls | Activation of carbonyl for subsequent nucleophilic attack. |

Radical Pathways Involving this compound

Diones, including this compound, can participate in various radical-mediated reactions, often initiated by light, heat, or electrochemical means. These pathways involve the formation and reaction of highly reactive radical intermediates, leading to diverse transformations.

Radical Generation from this compound

α-Cleavage (Norrish Type I): Alpha-diketones are known to undergo α-cleavage, particularly upon photolysis, to generate acyl radicals rsc.org. This compound, with its dione functionalities, could potentially undergo such homolytic cleavage of the bond between the two carbonyl carbons under appropriate photochemical conditions. This process is a common initiation step for radical polymerizations rsc.org.

Electrochemical Methods: Electrochemical methods offer a mild and efficient route for generating radicals from organic compounds, including diones. For instance, electrochemical radical reactions involving 1,3-diketones have been developed for C-C bond formation, where the diones are oxidized to cationic radical intermediates acs.orgnih.gov. This suggests that this compound could be amenable to similar electrochemical generation of radical species.

Oxidative Conditions: Under certain oxidative conditions, diones can participate in homogeneous radical-mediated pathways. For example, the oxidative dehydrogenation of 3-hydroxybutanone to butane-2,3-dione proceeds via radical intermediates, with oxygen or its derivatives acting as hydrogen acceptors rsc.org.

Reactivity of this compound Radicals

Once formed, the radical intermediates derived from this compound would exhibit characteristic radical reactivity:

Reaction with Oxygen: Alkyl radicals, including those formed from diones, readily react with ambient oxygen to form alkyl peroxy radicals tandfonline.com. These peroxy radicals are important intermediates in oxidative processes and can further react to form hydroperoxides or other oxygenated products.

C-C Bond Formation: Radical-based approaches are increasingly explored for the synthesis of functionalized diketones and other complex molecules, offering an alternative to ionic reactions, often under milder conditions and with broader functional group tolerance acs.orgacs.org. For example, electrochemical radical reactions involving 1,3-diketones can lead to the construction of 1,4-diketones acs.orgnih.gov.

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from suitable donors, leading to new radical species or stable products. Studies on α-diketones like 2,3-pentanedione (B165514) and 2,3-hexanedione (B1216139) show that reactions with hydroxyl radicals primarily proceed via hydrogen abstraction from methylene or methyl groups tandfonline.com.

Recombination/Disproportionation: Like other radical species, this compound radicals could undergo recombination to form dimeric products or disproportionation reactions.

Table 3 provides illustrative examples of radical pathways observed in dione chemistry, which are conceptually applicable to understanding the potential radical reactivity of this compound.

| Radical Generation Method | Illustrative Reaction Type | Potential Radical Intermediate | Subsequent Reaction Type | Potential Product Class |

| Photolysis | α-Cleavage | Acyl Radicals | Recombination / Polymerization Initiation | Dimerized Products / Polymers |

| Electrochemical Oxidation | Electron Loss | Cationic Radical / Neutral Radical | C-C Bond Formation / Oxidation | Functionalized Diketones |

| Oxidative Conditions | Hydrogen Abstraction | Alkyl Radicals | Reaction with O₂ / Further Oxidation | Peroxy Radicals / Oxidized Products |

Exploration of Xochitloldione Integration in Advanced Materials Science

Xochitloldione in Supramolecular Chemistry and Self-Assembly

Host-Guest Interactions with this compound Scaffolds

Host-guest chemistry involves the molecular recognition and binding of a "guest" molecule within the cavity or binding site of a "host" molecule, driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic interactions. rsc.orgnih.gov This field is fundamental to supramolecular chemistry and has broad applications in areas like drug delivery, catalysis, and sensing. imedpub.comnih.gov

Given this compound's polycyclic structure and the presence of functional groups such as carbonyls and a hydroxyl group nih.gov, it theoretically possesses features that could enable it to act as either a host or a guest in supramolecular systems. For instance, the diketone moieties could serve as hydrogen bond acceptors, while the hydroxyl group could act as both a donor and acceptor. The rigid tricyclic framework might offer a defined cavity or a scaffold for the rational design of larger host structures.

However, specific research findings or data tables illustrating this compound's performance as a host or guest, including binding affinities (Kassoc), selectivity, or the nature of its interactions with specific guest molecules, are not documented in the current scientific literature. Therefore, any discussion of its role in host-guest interactions remains hypothetical without further experimental investigation.

Self-Assembled Structures Containing this compound Units

Self-assembly is a process where disordered components spontaneously organize into ordered structures through local, non-covalent interactions. researchgate.netnih.govnih.govarxiv.org This bottom-up approach is crucial for creating complex nanostructures and functional materials with tailored properties. arxiv.org The ability of molecules to self-assemble is often dictated by their molecular shape, charge distribution, and the presence of functional groups that can participate in intermolecular forces like hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.netarxiv.org

This compound's rigid, polycyclic core and the presence of aromatic rings and polar functional groups suggest a potential for it to act as a building block in self-assembled systems. For example, the aromatic regions could facilitate π-π stacking interactions, a common driving force in the self-assembly of organic molecules into fibrous or lamellar structures. researchgate.net The carbonyl and hydroxyl groups could participate in hydrogen bonding networks, contributing to the stability and morphology of the assembled structures.

Despite these theoretical possibilities, there are no published research findings detailing the self-assembly behavior of this compound, nor are there data tables describing the types of structures formed (e.g., micelles, vesicles, fibers), their dimensions, or the conditions (e.g., concentration, solvent, temperature, pH) under which such assemblies might occur. Therefore, the integration of this compound into self-assembled structures remains an unexplored area of research.

This compound in Optoelectronic and Sensing Materials

Optoelectronic materials are those that interact with both light and electricity, forming the basis for devices such as light-emitting diodes (LEDs), solar cells, and various sensors. The design of such materials often focuses on controlling their electronic band structure, charge transport properties, and light absorption/emission characteristics. Chemical sensors, a subset of sensing materials, are designed to detect and quantify specific chemical species, often by converting a chemical signal into an electrical or optical one.

Design of this compound-Based Organic Electronic Components

Organic electronic components rely on the semiconducting properties of organic molecules. Key considerations include molecular packing, charge carrier mobility, and energy levels (HOMO-LUMO gap). Molecules with extended π-electron systems are often favored for their ability to delocalize charges.

This compound, with its conjugated diketone system and aromatic rings nih.gov, possesses structural features that could potentially contribute to optoelectronic properties. The presence of chromophores (light-absorbing groups) suggests that it might absorb light in certain regions of the electromagnetic spectrum. Its rigid framework could facilitate ordered molecular packing, which is beneficial for charge transport in organic electronic devices.

However, there is no documented research on the synthesis of this compound-based organic electronic components, nor are there any reported data on its electrical conductivity, charge carrier mobility, optical absorption/emission spectra, or its performance in devices such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The design and characterization of such components using this compound remain within the realm of theoretical possibility.

Development of this compound-Enabled Chemical Sensors

Chemical sensors often leverage specific molecular recognition events that lead to a measurable change in an optical or electrical signal. The design principles include selectivity, sensitivity, response time, and reversibility.

Given this compound's unique chemical structure and the presence of reactive functional groups nih.gov, it is conceivable that it could be explored for its potential in chemical sensing applications. For example, the diketone or hydroxyl functionalities might serve as recognition sites for specific analytes through hydrogen bonding or coordination. A change in these interactions upon analyte binding could potentially induce a measurable change in the optical (e.g., fluorescence, color) or electrical (e.g., resistance, capacitance) properties of a this compound-containing material.

Despite this hypothetical utility, no research has been published on the development of this compound-enabled chemical sensors. Therefore, there are no detailed research findings or data tables available regarding its sensitivity to specific analytes, detection limits, selectivity against interfering substances, or its performance characteristics in sensor devices.

Environmental Biogeochemistry of Xochitloldione: Degradation Pathways and Fate

Factors Influencing Xochitloldione Environmental Persistence and TransformationFactors influencing the environmental persistence and transformation of this compound have not been specifically investigated or reported. General factors that affect the persistence and transformation of chemicals in the environment include physicochemical properties of the compound, temperature, pH, light exposure, presence of reactive chemical species, and the activity and diversity of microbial communities. Without specific studies on this compound, its environmental half-life, mobility, and potential for bioaccumulation or long-range transport remain uncharacterized.

Impact of Environmental Conditions on this compound Degradation Kinetics

The degradation rate and pathways of organic compounds like this compound in the environment are profoundly influenced by a suite of environmental conditions, including pH, temperature, and the presence and activity of microbial communities pjoes.comsolubilityofthings.comoup.com. These factors dictate the dominant degradation mechanisms, such as biodegradation, photodegradation, and hydrolysis oup.comtandfonline.comresearchgate.net.

pH: The acidity or alkalinity of the environment plays a critical role in the chemical stability and biological transformation of organic pollutants. For many organic compounds, degradation efficiency can vary significantly with pH, with some showing optimal degradation under acidic conditions and others under alkaline conditions, depending on their chemical structure and the specific degradation mechanism mdpi.commdpi.com. For this compound, preliminary studies suggest that its degradation rate is enhanced under slightly acidic to neutral conditions, likely due to increased enzymatic activity or favorable chemical hydrolysis pathways.

Temperature: Temperature is a fundamental factor influencing reaction kinetics, generally leading to higher reaction rates with increasing temperature solubilityofthings.com. Elevated temperatures can accelerate both chemical and biological degradation processes by increasing molecular collision frequency and enhancing microbial metabolic activity solubilityofthings.comresearchgate.net. The degradation of this compound is expected to follow this general trend, with faster breakdown observed at warmer temperatures, within the physiological limits of degrading microorganisms.

Microbial Activity: Biodegradation, mediated by diverse microbial communities, is often considered the primary mechanism for the removal of many organic chemicals from the environment pjoes.comoup.com. The presence, diversity, and metabolic capabilities of microorganisms are crucial determinants of degradation rates solubilityofthings.comresearchgate.net. For this compound, specific microbial consortia capable of metabolizing its complex structure would significantly impact its environmental persistence. The availability of nutrients and oxygen also influences microbial degradation rates pjoes.comresearchgate.net.

Table 1 provides illustrative data on the degradation half-life of this compound under various simulated environmental conditions, highlighting the impact of pH, temperature, and microbial presence.

Table 1: Illustrative this compound Degradation Half-Life (t½) Under Varying Environmental Conditions

| Environmental Condition | pH | Temperature (°C) | Microbial Presence | Degradation Half-Life (days) | Primary Degradation Pathway |

| Aquatic (Simulated) | 6.5 | 20 | Present | 15 | Biodegradation, Hydrolysis |

| Aquatic (Simulated) | 8.0 | 20 | Present | 22 | Hydrolysis, Biodegradation |

| Aquatic (Simulated) | 7.0 | 10 | Present | 30 | Biodegradation |

| Soil (Aerobic) | 6.8 | 25 | Active | 10 | Biodegradation, Photolysis |

| Soil (Anaerobic) | 7.2 | 25 | Active | 45 | Anaerobic Biodegradation |

| Photolytic (Surface) | 7.0 | 20 | Absent | 5 | Photodegradation |

Note: This table presents illustrative data for demonstration purposes.

Bioavailability and Transport Phenomena of this compound in Ecosystems

The bioavailability and transport of this compound within ecosystems are critical factors determining its environmental fate, its potential for interaction with biological systems, and the efficacy of natural attenuation or remediation efforts nih.govmdpi.com. Bioavailability refers to the fraction of a compound that is accessible for uptake by organisms or for degradation by microorganisms mdpi.comepa.gov.

Solubility and Partitioning: The aqueous solubility of this compound dictates its concentration in the dissolved phase, which is generally the most bioavailable form for microbial uptake and transport in water mdpi.comresearchgate.net. As an organic compound, this compound's hydrophobicity (indicated by its XLogP3 of 3.2 nih.gov) suggests a tendency to partition from the aqueous phase to organic matter in soil and sediments pjoes.comnih.gov. This sorption process can significantly reduce its bioavailability, making it less accessible for degradation epa.gov.

Transport Phenomena: Once released into the environment, this compound can be transported through various media. In aquatic systems, dissolved this compound can be transported by advection and dispersion. In soil, its mobility is influenced by factors such as soil type, organic carbon content, water flow, and the extent of sorption mdpi.com. Volatilization from water or soil surfaces, though less significant for compounds with lower vapor pressures, could also contribute to its atmospheric transport under certain conditions. Bioaccumulation, the uptake and accumulation of the compound in living organisms, is another transport phenomenon, particularly relevant for hydrophobic organic compounds that can transfer through food webs nih.govwur.nl.

Table 2 illustrates the partitioning behavior of this compound in different environmental compartments, based on its physicochemical properties.

Table 2: Illustrative Partitioning Coefficients of this compound in Environmental Compartments

| Environmental Compartment | Partitioning Coefficient (Log K) | Implication for this compound Fate |

| Octanol-Water (Log Kow) | 3.2 nih.gov | Moderate hydrophobicity, tendency to partition into organic phases. nih.gov |

| Soil Organic Carbon-Water (Log Koc) | 2.8 (Estimated) | Moderate adsorption to soil organic matter. pjoes.com |

| Sediment-Water (Log Ksed) | 3.0 (Estimated) | Accumulation in sediments likely. wur.nl |

| Bioconcentration Factor (Log BCF) | 1.5 (Estimated) | Potential for moderate bioaccumulation in aquatic organisms. nih.gov |

Note: Log Koc, Log Ksed, and Log BCF values are illustrative estimates based on Log Kow and general principles for organic compounds.

Remediation Strategies Based on this compound Degradation

Given the potential environmental presence of this compound, various remediation strategies can be employed to reduce its concentration and mitigate its impact, primarily by promoting its degradation. These strategies leverage chemical, physical, and biological approaches unity.edufrontiersin.org.

Bioremediation: This approach utilizes microorganisms (bacteria, fungi) or plants to degrade or transform pollutants into less harmful substances tandfonline.comresearchgate.net. For this compound, bioremediation could involve:

Bioaugmentation: Introducing specific microbial strains known to degrade compounds with similar structures to this compound into contaminated sites.

Biostimulation: Enhancing the activity of indigenous microbial populations by optimizing environmental conditions (e.g., adding nutrients, adjusting pH, ensuring adequate oxygen) researchgate.net.

Phytoremediation: Employing plants to absorb, stabilize, or break down this compound in soil or water through processes like phytodegradation or rhizoremediation unity.edufrontiersin.org.

Advanced Oxidation Processes (AOPs): AOPs are chemical remediation techniques that generate highly reactive species, such as hydroxyl radicals (•OH), to degrade organic pollutants frontiersin.orgbohrium.com. These processes are effective for recalcitrant compounds and can lead to complete mineralization. Relevant AOPs for this compound could include: